molecular formula C4HClO5S B2686112 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride CAS No. 40336-86-5

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride

Cat. No.: B2686112
CAS No.: 40336-86-5
M. Wt: 196.56
InChI Key: MFAWKMHHCNMGLM-UHFFFAOYSA-N
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Description

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride , also known by its IUPAC name 2,5-dioxo-2,5-dihydro-3-furansulfonyl chloride , is a chemical compound with the molecular formula C₄HClO₅S . It has a molecular weight of approximately 196.57 g/mol . The compound is characterized by its furan ring structure, which contains both carbonyl and sulfonyl functional groups .


Molecular Structure Analysis

The molecular structure of This compound consists of a furan ring with two adjacent carbonyl groups (dioxo functionality) and a sulfonyl chloride group. The arrangement of atoms within the molecule influences its reactivity, stability, and interactions with other compounds .

Scientific Research Applications

Versatile Sulfonating Agent in Amine Synthesis Sakamoto et al. (2006) introduced 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new, versatile sulfonating agent for amines. Primary and secondary amines were easily sulfonated with Dios chloride, yielding excellent outcomes. The Dios group proved stable under basic and reductive conditions and could be removed by heating in a hot aqueous solution of trifluoroacetic acid. This showcases the compound's utility in facilitating amine synthesis with high efficiency and stability (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Chemiluminescence in Organic Synthesis Watanabe et al. (2010) explored the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, synthesized via singlet oxygenation. This study highlights the potential application of 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl derivatives in developing new chemiluminescent probes and materials (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Catalysis and Functionalization of Organic Compounds A novel visible-light-catalyzed tandem radical addition/1,5-hydrogen atom transfer/cyclization of 2-alkynylarylethers with sulfonyl chlorides was developed by Li et al. (2022), utilizing unique energy transfer and solvent-radical relay strategies. This method allows for the generation of sulfonyl radicals, facilitating the preparation of sulfonyl-functionalized dihydrobenzofurans. This indicates the role of sulfonyl chlorides in harnessing light energy for catalytic applications in organic synthesis (Li et al., 2022).

Microwave-Assisted Organic Synthesis Guo et al. (2012) demonstrated the production of 5-Hydroxymethylfurfural (5-HMF) from fructose and glucose using a lignin-derived solid acid catalyst under microwave irradiation. This study showcases the application of sulfonyl chloride derivatives in the efficient conversion of biomolecules into valuable chemical intermediates, highlighting the potential for sustainable and green chemistry applications (Guo, Fang, & Zhou, 2012).

Regioselective Chemical Transformations Tanveer et al. (2015) explored the use of a borinic acid-derived catalyst for the coupling of 2,3-epoxy alcohols with acyl and sulfonyl chlorides. This transformation yields O-acylated or O-sulfonylated chlorohydrin diols with significant regioselectivity, demonstrating the compound's utility in precise chemical modifications of organic molecules (Tanveer, Jarrah, & Taylor, 2015).

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information, handling instructions, and emergency procedures.

Properties

IUPAC Name

2,5-dioxofuran-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClO5S/c5-11(8,9)2-1-3(6)10-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAWKMHHCNMGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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